molecular formula C16H12N4OS2 B2770124 N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1226446-80-5

N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2770124
CAS No.: 1226446-80-5
M. Wt: 340.42
InChI Key: FICRPGXAEICJND-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that incorporates benzothiazole, pyrazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . This reaction forms an intermediate, which is then further reacted with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its combination of benzothiazole, pyrazole, and thiophene moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.

Biological Activity

N-(benzo[d]thiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by various studies and data.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[d]thiazole moiety, a thiophene ring, and a pyrazole core. The synthesis typically involves the reaction of 2-aminobenzothiazole with suitable thiophene derivatives under controlled conditions to yield the desired carboxamide.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound were tested for their ability to reduce edema in carrageenan-induced inflammation models. Notably, certain derivatives showed comparable efficacy to indomethacin, a standard anti-inflammatory drug, indicating potential therapeutic applications in inflammatory diseases .

2. Anticancer Activity

The anticancer potential of this compound has been highlighted in studies showing its ability to induce apoptosis in cancer cell lines. For example, compounds with similar structural features have been reported to suppress tumor growth in vivo. In one study, the compound's IC50 values against various cancer cell lines were assessed, revealing significant cytotoxic effects that warrant further investigation into its mechanisms of action .

3. Antimicrobial Activity

The antimicrobial efficacy of related pyrazole derivatives has been evaluated against various bacterial strains and fungi. Studies indicate that certain compounds exhibit potent activity against Mycobacterium tuberculosis and other pathogens at low concentrations. These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the thiophene and benzothiazole moieties can significantly influence its pharmacological properties. For instance, introducing electron-withdrawing groups has been shown to enhance the inhibitory activity against specific targets like MAO-B and Pin1, which are implicated in various diseases .

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

Study Compound Activity IC50/EC50
3-Thienyl derivativeAnti-inflammatory0.14 μM
Benzothiazole variantAnticancer (MCF cell line)25.72 μM
Pyrazole derivativeAntimicrobial (E. coli)6.25 µg/mL

These studies underline the importance of structural modifications in enhancing the biological efficacy of benzothiazole and pyrazole derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4OS2/c1-20-12(9-11(19-20)13-7-4-8-22-13)15(21)18-16-17-10-5-2-3-6-14(10)23-16/h2-9H,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICRPGXAEICJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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